REACTION_CXSMILES
|
[C:1]([C:4]1[C:9]([O:10][CH:11]2[CH2:16][CH2:15]OC2=O)=[C:8]([C:17]([O:19]C)=O)[CH:7]=[CH:6][CH:5]=1)(=[O:3])[CH3:2].C1CCN2C(=NCCC2)CC1.[Cl-].[Na+]>CN(C)C=O>[C:1]([C:4]1[C:9]2[O:10][C:11]3([C:17](=[O:19])[C:8]=2[CH:7]=[CH:6][CH:5]=1)[CH2:16][CH2:15]3)(=[O:3])[CH3:2] |f:2.3|
|
Name
|
α-[(6-acetyl-2-methoxycarbonylphenyl)oxy]-γ-butyrolactone
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=CC(=C1OC1C(=O)OCC1)C(=O)OC
|
Name
|
|
Quantity
|
0.14 g
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
66.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
was stirred at 150°-160° C. for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
WASH
|
Details
|
The fraction eluted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
was recrystallized from CHCl3 -hexane
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC=CC2=C1OC1(CC1)C2=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.22 g | |
YIELD: CALCULATEDPERCENTYIELD | 8.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |